Ethyl 7-nitronaphtho[1,2-B]thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 7-nitronaphtho[1,2-B]thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry
Vorbereitungsmethoden
The synthesis of Ethyl 7-nitronaphtho[1,2-B]thiophene-2-carboxylate typically involves multi-step organic reactions. One common method is the Gewald synthesis, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of solvents like ethanol and catalysts such as phosphorus pentasulfide (P4S10) to facilitate the formation of the thiophene ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
Ethyl 7-nitronaphtho[1,2-B]thiophene-2-carboxylate undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
Ethyl 7-nitronaphtho[1,2-B]thiophene-2-carboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Ethyl 7-nitronaphtho[1,2-B]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, the compound’s derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Ethyl 7-nitronaphtho[1,2-B]thiophene-2-carboxylate can be compared with other thiophene derivatives such as:
Thiophene-2-carboxylic acid ethyl ester: Similar in structure but lacks the nitro group, making it less reactive in certain chemical reactions.
Ethyl 2-thiophenecarboxylate: Another thiophene derivative with different substitution patterns, leading to varied chemical and biological properties.
Suprofen: A 2-substituted thiophene known for its anti-inflammatory properties.
Eigenschaften
CAS-Nummer |
62648-54-8 |
---|---|
Molekularformel |
C15H11NO4S |
Molekulargewicht |
301.3 g/mol |
IUPAC-Name |
ethyl 7-nitrobenzo[g][1]benzothiole-2-carboxylate |
InChI |
InChI=1S/C15H11NO4S/c1-2-20-15(17)13-8-10-4-3-9-7-11(16(18)19)5-6-12(9)14(10)21-13/h3-8H,2H2,1H3 |
InChI-Schlüssel |
VVLLYXWBVFIBMM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC2=C(S1)C3=C(C=C2)C=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.